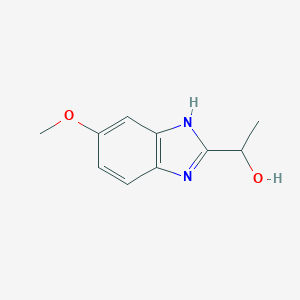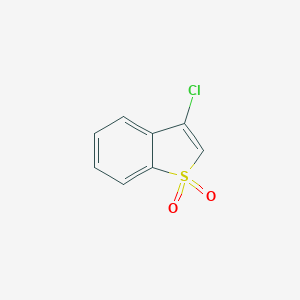
Oxazole, 5-(diethoxymethyl)-
Übersicht
Beschreibung
“Oxazole, 5-(diethoxymethyl)-” is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of oxazole, a heterocyclic compound consisting of a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Oxazole, 5-(diethoxymethyl)-” contains a total of 25 bonds; 12 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 2 ethers (aliphatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole compounds, including “Oxazole, 5-(diethoxymethyl)-”, can undergo various chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and ring-opening reactions .Physical And Chemical Properties Analysis
“Oxazole, 5-(diethoxymethyl)-” has a molecular weight of 171.19, a boiling point of 201℃, a density of 1.061, and a flash point of 75℃ .Safety And Hazards
Zukünftige Richtungen
Oxazole derivatives, including “Oxazole, 5-(diethoxymethyl)-”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide range of biological activities and are part of a large number of drugs and biologically relevant molecules . Therefore, the synthesis and applications of oxazole derivatives, including “Oxazole, 5-(diethoxymethyl)-”, are expected to continue to be a significant area of research in the future .
Eigenschaften
IUPAC Name |
5-(diethoxymethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMACLJEBLOSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340743 | |
| Record name | Oxazole, 5-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-(diethoxymethyl)- | |
CAS RN |
104336-01-8 | |
| Record name | Oxazole, 5-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

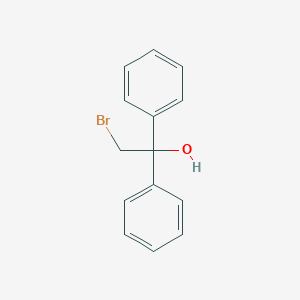
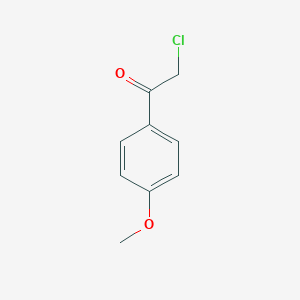
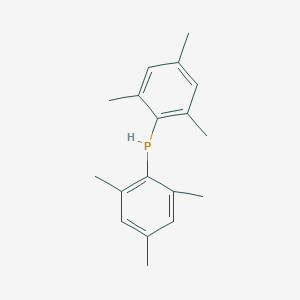
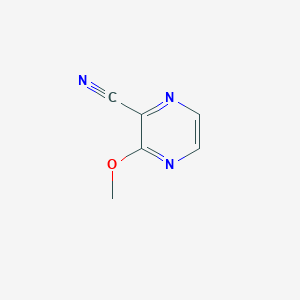
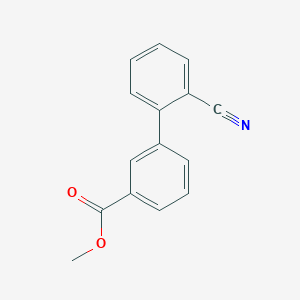
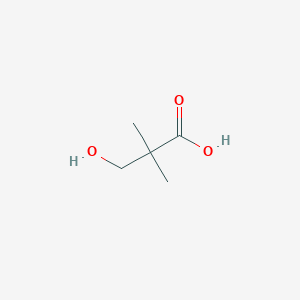
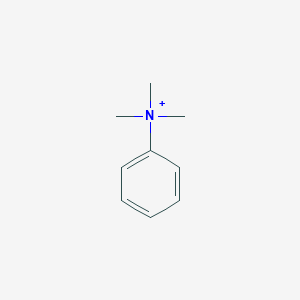
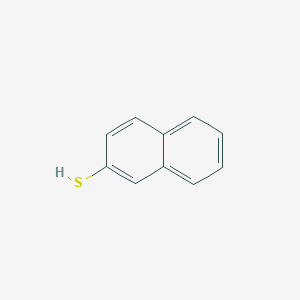
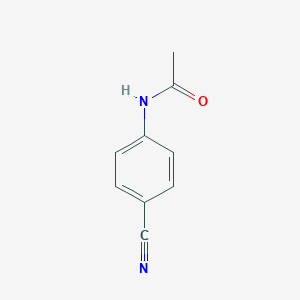
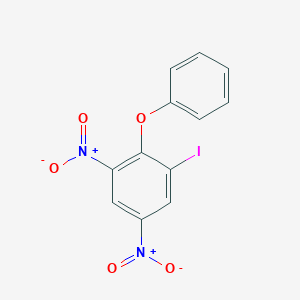
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

